2'-脱氧尿苷二钠

概述

描述

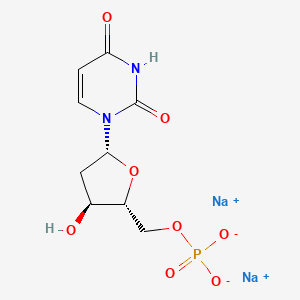

Disodium 2’-deoxyuridylate is a chemical compound with the molecular formula C9H11N2O8P.2Na and a molecular weight of 352.1455. It is a nucleotide analog that plays a crucial role in various biochemical processes, particularly in the synthesis of DNA. This compound is a disodium salt of 2’-deoxyuridine 5’-phosphate and is often used in scientific research due to its structural similarity to naturally occurring nucleotides .

科学研究应用

Disodium 2’-deoxyuridylate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other nucleotide analogs and as a reagent in various chemical reactions.

Biology: It plays a role in studying DNA synthesis and repair mechanisms.

Medicine: It is used in the development of antiviral and anticancer drugs due to its ability to interfere with DNA synthesis.

Industry: It is utilized in the production of diagnostic reagents and as a standard in analytical chemistry

作用机制

Target of Action

Disodium 2’-deoxyuridylate primarily targets the enzyme Thymidylate Synthetase (TS) . Thymidylate Synthetase plays a crucial role in the synthesis of the only nucleotide required exclusively for DNA synthesis . It accomplishes the methylation of deoxyuridine monophosphate to thymidine monophosphate .

Mode of Action

Disodium 2’-deoxyuridylate interacts with its target, Thymidylate Synthetase, by inhibiting its function . This interaction results in changes in the synthesis of the nucleotide required for DNA synthesis .

Biochemical Pathways

Disodium 2’-deoxyuridylate affects the biochemical pathway of DNA nucleotide biosynthesis . It is the deoxygenated form of uridine monophosphate (UMP), and serves as a precursor to deoxythymidine monophosphate (dTMP), a component of DNA nucleotide biosynthesis . The synthesis of Disodium 2’-deoxyuridylate is a multi-step process that begins with uridine monophosphate (UMP), the product of pyrimidine biosynthesis .

Result of Action

The molecular and cellular effects of Disodium 2’-deoxyuridylate’s action primarily involve the inhibition of Thymidylate Synthetase and the subsequent disruption of DNA nucleotide biosynthesis . This can potentially lead to a decrease in DNA synthesis, affecting cell proliferation and growth .

生化分析

Biochemical Properties

Disodium 2’-deoxyuridylate is a substrate for thymidylate synthase (TS), an enzyme that plays a key role in DNA synthesis . It is involved in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key component of DNA . This interaction with TS is critical for the regulation of DNA synthesis and cell proliferation .

Cellular Effects

The influence of Disodium 2’-deoxyuridylate on cellular processes is primarily linked to its role in DNA synthesis. By acting as a substrate for TS, it contributes to the production of dTMP, which is incorporated into DNA during replication . This can impact cell signaling pathways, gene expression, and cellular metabolism, all of which are crucial for cell function and growth.

Molecular Mechanism

The molecular mechanism of Disodium 2’-deoxyuridylate involves its conversion to dTMP by the enzyme TS . This process involves binding interactions with the enzyme, leading to the activation of TS and changes in gene expression related to DNA synthesis. The inhibition of dUMP to dTMP at the methylation step is a key in controlling bacterial and eukaryotic cell growth .

Metabolic Pathways

Disodium 2’-deoxyuridylate is involved in the metabolic pathway of deoxyribonucleotide biosynthesis . It interacts with the enzyme TS in the conversion of dUMP to dTMP . This process is crucial for the synthesis of DNA, a key component of cellular metabolism.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Disodium 2’-deoxyuridylate typically involves the phosphorylation of 2’-deoxyuridine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of Disodium 2’-deoxyuridylate involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels required for research and pharmaceutical applications .

化学反应分析

Types of Reactions: Disodium 2’-deoxyuridylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form uridine derivatives.

Reduction: It can be reduced to form deoxyuridine.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Uridine derivatives.

Reduction: Deoxyuridine.

Substitution: Various substituted uridine analogs.

相似化合物的比较

Deoxyuridine monophosphate (dUMP): A naturally occurring nucleotide involved in

生物活性

Disodium 2'-deoxyuridylate, commonly referred to as deoxyuridine monophosphate (dUMP), is a crucial nucleotide in the biosynthesis of DNA. It plays a significant role in cellular metabolism and has implications in various biological processes, particularly in the context of cancer treatment and nucleotide metabolism.

Chemical Structure and Biosynthesis

dUMP is a pyrimidine nucleotide that consists of a uracil base attached to a deoxyribose sugar with one phosphate group. Its structural formula can be represented as follows:

The biosynthesis of dUMP occurs from uridine monophosphate (UMP) through the action of ribonucleotide reductase, which reduces UMP to deoxyuridine diphosphate (dUDP). Subsequently, dUDP is converted to dUMP via the action of nucleoside diphosphate kinase.

Biological Functions

-

Precursor for DNA Synthesis :

- dUMP serves as the precursor for deoxythymidine monophosphate (dTMP), which is synthesized by thymidylate synthase. This reaction is critical for DNA replication and repair processes, as dTMP is necessary for the synthesis of thymidine triphosphate (dTTP), an essential building block for DNA.

-

Role in Pyrimidine Metabolism :

- dUMP is involved in the metabolic pathway of pyrimidines, which are vital for nucleic acid synthesis. The regulation of dUMP levels is crucial for maintaining the balance between deoxyribonucleotides required for DNA synthesis.

-

Interaction with Chemotherapeutic Agents :

- dUMP's role becomes particularly significant in cancer therapy, especially concerning 5-fluorouracil (5-FU). 5-FU acts by inhibiting thymidylate synthase, leading to reduced dTMP production from dUMP. This inhibition disrupts DNA synthesis in rapidly dividing cancer cells, making it an effective chemotherapeutic agent.

1. Interaction with 5-Fluorouracil

A study highlighted that 5-FU competes with dUMP for binding to thymidylate synthase, effectively reducing the synthesis of dTMP and leading to cytotoxic effects in tumor cells. The study found that the presence of supplemental thymidine could rescue S-phase arrest in cells treated with 5-FU, indicating that dUMP levels directly influence the efficacy of this chemotherapy drug .

2. Uracil Misincorporation and Genotoxicity

Research has shown that improper incorporation of uracil into DNA can lead to replication fork instability and double-strand breaks (DSBs). In experiments with uracil DNA glycosylase (UNG) deficient cells, increased levels of DSBs were observed when treated with pemetrexed, a drug that indirectly affects dUMP metabolism by inhibiting thymidylate synthase . This underscores the importance of maintaining proper dUMP levels to prevent genotoxicity.

Data Table: Comparison of Biological Activities

| Biological Activity | Description | Implication |

|---|---|---|

| Precursor for DNA Synthesis | Converts to dTMP via thymidylate synthase | Essential for cell proliferation |

| Interaction with Chemotherapy | Inhibition by 5-FU leads to reduced dTMP production | Effective against cancer cells |

| Role in Genotoxicity | Misincorporation leads to DSBs and genomic instability | Potential target for cancer therapy |

属性

IUPAC Name |

disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVXMLXAXVVONE-CDNBRZBRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

964-26-1 (Parent) | |

| Record name | Disodium 2'-deoxyuridylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042155088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

352.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42155-08-8 | |

| Record name | Disodium 2'-deoxyuridylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042155088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Uridylic acid, 2'-deoxy-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 2'-DEOXYURIDYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AG9V4748N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper highlights that disodium 2'-deoxyuridylate (dUMP) levels increase in response to methotrexate treatment. Why does this occur, and what does this tell us about methotrexate's mechanism of action?

A1: Methotrexate is a known inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Thymidylate synthase uses 2'-deoxyuridine 5′-monophosphate disodium salt (dUMP) as a substrate to produce thymidylate (dTMP), a key building block of DNA. When methotrexate inhibits TS, it prevents the conversion of dUMP to dTMP. This blockage leads to the accumulation of dUMP within the cell. Therefore, the observed increase in dUMP levels upon methotrexate treatment serves as a direct indicator of methotrexate's inhibitory effect on TS activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。